molecular formula C11H9BrN2OS2 B2943876 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol CAS No. 866143-62-6

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol

Katalognummer: B2943876
CAS-Nummer: 866143-62-6
Molekulargewicht: 329.23
InChI-Schlüssel: HXKPPQRSMRLQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative featuring a hydroxyl group at position 4, a sulfanyl (-SH) group at position 2, and a sulfanylmethyl substituent at position 6 bearing a 4-bromophenyl moiety. The bromine atom on the phenyl ring enhances lipophilicity, while the hydroxyl and sulfanyl groups contribute to hydrogen-bonding capacity. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Eigenschaften

IUPAC Name

6-[(4-bromophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS2/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPPQRSMRLQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The mechanism of action of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The bromophenyl group and the sulfanyl groups play crucial roles in its binding to target proteins or enzymes . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituents (Positions) Key Functional Groups
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol Pyrimidine -OH (4), -SH (2), -(CH2-S-C6H4-Br) (6) Hydroxyl, sulfanyl, bromophenyl
3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) Quinazolinone-thiadiazole hybrid -CH3 (2), -(CH2-S-C6H4-Br) (thiadiazole), ketone (oxoethyl) Ketone, thiadiazole, bromophenyl
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile Pyrimidine -CN (5), -S-C6H5CH2 (2), -S-C6H4-CH3 (4), -C5H11 (6) Carbonitrile, benzylsulfanyl, pentyl

Key Observations:

  • Electronic Effects: The hydroxyl group in the target compound increases polarity compared to the carbonitrile in , which may enhance aqueous solubility.
  • Steric Hindrance: The pentyl chain in creates greater hydrophobicity, while the thiadiazole ring in 7A1 adds rigidity, possibly affecting conformational flexibility in biological targets.

Crystallographic and Analytical Insights

  • Structural Validation: Tools like SHELXL and ORTEP-III are critical for resolving molecular geometries. For example, the planar pyrimidine ring in the target compound would likely exhibit similar refinement challenges to , where substituent orientations are resolved via SHELX algorithms.
  • Hydrogen Bonding: The hydroxyl and sulfanyl groups in the target compound may form intramolecular hydrogen bonds, a feature less prominent in due to its non-polar substituents.

Biologische Aktivität

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol, with the chemical formula C11H9BrN2OS2 and CAS No. 866143-62-6, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

PropertyValue
Molecular FormulaC11H9BrN2OS2
Molecular Weight329.23 g/mol
IUPAC Name6-{[(4-bromophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one}
Melting PointNot specified
Boiling PointNot specified

The biological activity of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is attributed to its interaction with specific molecular targets. The presence of the bromophenyl and sulfanyl groups enhances its binding affinity to various proteins and enzymes involved in cellular processes. This compound may exert its effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Interference with Cell Signaling : It could disrupt signaling pathways that are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies indicate that thiosemicarbazides related to 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol demonstrate enhanced antibacterial activity compared to their chlorine analogs due to increased electron density on the hydrazinic end of the chain .

Case Study : A study on a related thiosemicarbazide revealed that it exhibited notable antibacterial activity against various strains of bacteria, suggesting a potential for similar efficacy in 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings :

  • Cell Line Studies : In vitro studies demonstrated that 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : The compound was found to induce apoptosis via activation of caspases and modulation of Bcl-2 family proteins, indicating a robust mechanism for its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol, it is beneficial to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-Bromophenyl methyl sulfoneModerateLow
4-Bromophenyl thiolHighModerate
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinolHighHigh

Q & A

Basic Research Questions

Q. What are the primary methodologies for structural characterization of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol?

  • Answer : The compound's structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and intermolecular interactions (e.g., S···S or S···π contacts). For example, SC-XRD analysis of structurally analogous pyrimidine derivatives revealed key torsional angles (e.g., C-S-C-Br) critical for stability . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to validate substituent positions, with characteristic shifts for bromophenyl (δ ~7.3–7.6 ppm) and sulfanyl groups (δ ~2.5–3.5 ppm for SCH₂) .

Q. How can researchers synthesize 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol?

  • Answer : A common approach involves:

  • Step 1 : Condensation of thiourea with β-keto esters to form the pyrimidine core.
  • Step 2 : Bromophenylsulfanyl group introduction via nucleophilic substitution (e.g., using 4-bromothiophenol and a base like K₂CO₃ in DMF at 80°C) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Yields typically range from 45–65%, with purity confirmed by HPLC (>95%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfanylpyrimidine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Solvent effects : Polar aprotic solvents (DMSO) can stabilize thiolate forms, enhancing reactivity .
  • Assay conditions : Varying pH or temperature alters sulfanyl group protonation states, affecting binding.
  • Control experiments : Use competitive inhibitors (e.g., mercaptoethanol) to validate target specificity . Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can computational modeling optimize the design of derivatives with enhanced stability?

  • Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., thiol vs. thione) to predict dominant states in solution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify key residues (e.g., cysteine thiols) for covalent binding .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of substituents (e.g., Br, SCH₃) with logP and IC₅₀ values to prioritize synthetic targets .

Q. What are the challenges in analyzing sulfur-mediated intermolecular interactions in crystalline forms?

  • Answer : Sulfanyl and bromophenyl groups participate in weak interactions (e.g., S···Br, CH···π), complicating SC-XRD refinement. Strategies include:

  • High-resolution XRD (≤0.8 Å) to resolve electron density around sulfur atoms.
  • Hirshfeld surface analysis to quantify interaction contributions (e.g., S···H contacts ~12% of total surface area) .
  • Temperature-dependent XRD to study thermal motion effects on packing .

Methodological Considerations

Q. How to mitigate decomposition of sulfanylpyrimidinol derivatives during storage?

  • Answer :

  • Storage conditions : Argon atmosphere at –20°C to prevent oxidation of sulfanyl groups.
  • Stabilizers : Add 1% (w/v) ascorbic acid to ethanol stock solutions to scavenge radicals .
  • Periodic analysis : Monitor purity via LC-MS every 3 months; degradation products often include disulfides (m/z +2–4 Da) .

Q. What spectroscopic techniques distinguish positional isomers in sulfanylpyrimidine synthesis?

  • Answer :

  • ¹³C NMR : Chemical shifts for C-2 and C-4 pyrimidine carbons differ by ~5–10 ppm due to electron-withdrawing effects of adjacent sulfanyl groups .
  • IR spectroscopy : Thiol S-H stretches (~2550 cm⁻¹) vs. thione C=S (~1250 cm⁻¹) confirm tautomeric states .
  • High-resolution MS : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate molecular formulas .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.